molecular formula C10H14BrIS B174538 2-Bromo-3-hexyl-5-iodothiophene CAS No. 160096-76-4

2-Bromo-3-hexyl-5-iodothiophene

Cat. No. B174538
M. Wt: 373.09 g/mol
InChI Key: SDMKEQYHISDGKT-UHFFFAOYSA-N
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Description

2-Bromo-3-hexyl-5-iodothiophene is a chemical compound used as a reactant in the synthesis of structurally defined cationic polythiophenes for DNA binding and gene delivery .


Synthesis Analysis

The synthesis of 2-Bromo-3-hexyl-5-iodothiophene involves various chemical reactions. It is often available as a solution with a concentration of 1.0 M in THF . The fluoride-free, palladium-catalyzed cross-coupling reaction of 2-iodothiophene with potassium (E)-heptenyldimethylsilanolate has been investigated .


Molecular Structure Analysis

The molecular formula of 2-Bromo-3-hexyl-5-iodothiophene is C10H14BrIS. It has an average mass of 373.092 Da and a monoisotopic mass of 371.904419 Da .


Chemical Reactions Analysis

2-Bromo-3-hexyl-5-iodothiophene participates in various chemical reactions. For instance, it is used as a reactant in the synthesis of structurally defined cationic polythiophenes for DNA binding and gene delivery .


Physical And Chemical Properties Analysis

2-Bromo-3-hexyl-5-iodothiophene is a liquid at 20 degrees Celsius . It has a density of 1.085 g/mL at 25 °C and a refractive index (n20/D) of 1.449 .

Scientific Research Applications

  • Summary of the Application : 2-Bromo-3-hexyl-5-iodothiophene is used in the synthesis of low-polydisperse regioregular poly(3-hexylthiophene) and related materials .
  • Methods of Application or Experimental Procedures : The Zn–I exchange reaction between 2-bromo-3-hexyl-5-iodothiophene and dilithium tetra-tbutyl zincate (tBu4ZnLi2) and subsequent polymerization initiated with a Ni catalyst afforded poly(3-hexylthiophene)s (P3HTs) with predictable molecular weights and low polydispersity indices (PDIs) .
  • Results or Outcomes : The direct synthesis of poly(3-(6-hydroxyhexyl)thiophene) was successfully demonstrated without protection of the hydroxyl group. The ligands of the Ni catalyst were further tuned for the preparation of extremely low-polydisperse P3HTs with high reproducibility .

These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity . They are synthesized using various strategies including nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings .

Direct arylation polymerization (DArP) is another method that has shown great potential to lessen the drawbacks of conventional polymerization techniques. DArP is a cost-effective and green method as it circumvents the need for the synthesis of arylene diboronic acid/diboronic ester and distannyl arylenes using toxic precursors .

These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity . They are synthesized using various strategies including nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings .

Direct arylation polymerization (DArP) is another method that has shown great potential to lessen the drawbacks of conventional polymerization techniques. DArP is a cost-effective and green method as it circumvents the need for the synthesis of arylene diboronic acid/diboronic ester and distannyl arylenes using toxic precursors .

Safety And Hazards

2-Bromo-3-hexyl-5-iodothiophene is classified as Acute Tox. 3 Oral, Aquatic Chronic 4, Carc. 2, Eye Irrit. 2, Flam. Liq. 2, STOT SE 3. It is hazardous to the respiratory system .

properties

IUPAC Name

2-bromo-3-hexyl-5-iodothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrIS/c1-2-3-4-5-6-8-7-9(12)13-10(8)11/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMKEQYHISDGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(SC(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrIS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

160096-82-2
Record name Thiophene, 2-bromo-3-hexyl-5-iodo-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160096-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80467091
Record name 2-Bromo-5-iodo-3-hexylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-hexyl-5-iodothiophene

CAS RN

160096-76-4
Record name 2-Bromo-5-iodo-3-hexylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-3-HEXYL-5-IODOTHIOPHENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
193
Citations
JP Lamps, JM Catala - Macromolecules, 2011 - ACS Publications
… For this study, the 2-bromo-3-hexyl-5-iodothiophene (5) was used because this monomer leads to single active species 5* during the reaction with i-PrMgCl and not to a mixture as …
Number of citations: 33 pubs.acs.org
SH Kim, JG Kim - Bulletin of the Korean Chemical Society, 2010 - koreascience.kr
… the oxidative addition of zinc dust to 2-bromo-3-hexyl5-iodothiophene, it is very optimistic to … of the activated zinc dust7 to 2-bromo-3-hexyl-5-iodothiophene in the presence of lithium …
Number of citations: 7 koreascience.kr
N Doubina, SA Paniagua, AV Soldatova… - …, 2011 - ACS Publications
… Externally initiated polymerization of 2-bromo-3-hexyl-5-iodothiophene was attempted from four aryl and thiophene based small molecule initiators functionalized with a phosphonate …
Number of citations: 69 pubs.acs.org
N Doubina, M Stoddard, HA Bronstein… - Macromolecular …, 2009 - Wiley Online Library
… Addition of Grignard-activated thiophene monomer, which was prepared as described in the literature from 2-bromo-3-hexyl-5-iodothiophene,9, 29 to the catalyst-initiator allowed the …
Number of citations: 57 onlinelibrary.wiley.com
MG Wilson - 2014 - nova.newcastle.edu.au
… featured in Scheme 1.7 49 are covered by current patents50, and the Yokozawa method51 (see Scheme 1.8) requires an asymmetric halide, 2-bromo-3-hexyl-5-iodothiophene, which is …
Number of citations: 2 nova.newcastle.edu.au
R Miyakoshi, A Yokoyama… - Macromolecular rapid …, 2004 - Wiley Online Library
… We have recently demonstrated that the polymerization of 2-bromo-3-hexyl-5-iodothiophene (1) with a Grignard reagent and Ni catalyst proceeds in a chain-growth polymerization …
Number of citations: 230 onlinelibrary.wiley.com
A Yokoyama, R Miyakoshi, T Yokozawa - Macromolecules, 2004 - ACS Publications
… , which is obtained by reaction of 2-bromo-3-hexyl-5-iodothiophene (1) with alkylmagnesium … Treatment of 2-bromo-3-hexyl-5-iodothiophene (1) with 1 equiv of isopropylmagnesium …
Number of citations: 737 pubs.acs.org
RD Rieke, SH Kim - Bulletin of the Korean Chemical Society, 2012 - koreascience.kr
… was to use 2-bromo-3-hexyl-5-iodothiophene along with the … the use of 2-bromo-3-hexyl-5-iodothiophene along with a … Even though the use of 2-bromo-3-hexyl-5iodothiophene …
Number of citations: 1 koreascience.kr
K Khawas, S Daripa, P Kumari, MK Bera… - Journal of Polymer …, 2019 - Wiley Online Library
… The polymerization was initiated by the addition of monomer 2-bromo-3-hexyl-5-iodothiophene to the solution of desired catalytic initiator. The NMR, MALDI-TOF, and GPC studies …
Number of citations: 13 onlinelibrary.wiley.com
K Takagi, J Kawai, R Kouchi - Polymer, 2017 - Elsevier
… 2-Bromo-3-hexyl-5-iodothiophene (149 mg, 0.40 mmol) was … mg, 5 mol% relative to 2-bromo-3-hexyl-5-iodothiophene) in THF (2 mL… At this point, 2-bromo-3-hexyl-5-iodothiophene was …
Number of citations: 3 www.sciencedirect.com

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